![molecular formula C11H15N3O B2701935 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034418-98-7](/img/structure/B2701935.png)
5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) and was found to exhibit anti-tumor activity in preclinical studies.
Applications De Recherche Scientifique
1. p-Toluenesulfonic acid-catalyzed solvent-free synthesis
- Application Summary : This research involves the synthesis of 1-(4’,6’-dimethylpyrimidin-2’-yl)-5-amino-4H-3-arylpyrazoles . These compounds were synthesized for their potential antibacterial activity and cytotoxicity against the human Caucasian promyelocytic leukemia (HL-60) cell line .
- Methods of Application : The synthesis was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .
- Results : Preliminary results reveal that some of the synthesized compounds are showing moderate-to-significant cytotoxic and antibacterial activity .
2. Asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates
- Application Summary : This research presents an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction . This method allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- Methods of Application : The reaction was effected through a hydrogen bond catalysis . A chiral tertiary amine was employed as the catalyst .
- Results : The method permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
3. Synthesis and Antibacterial Evaluation of Pyridazine Derivatives
- Application Summary : This research involves the synthesis and evaluation of pyridazine derivatives, specifically Ethyl 5-acetyl-4-amino-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-oxopyridazine-3-carboxylate . These compounds were synthesized for their potential antibacterial activity .
- Methods of Application : The synthesis involved the reaction of various starting materials to form the desired compound . The newly synthesized compounds were fully characterized using IR, NMR (1H, 13C, and 19F), mass spectral studies, and elemental analyses .
- Results : The synthesized compounds were screened for their in vitro antibacterial activity against two Gram-positive and two Gram-negative pathogenic bacteria such as Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
4. Synthesis of Triacetyl-Substituted 1,2,3,4-Tetrahydropyridine
- Application Summary : This research involves the synthesis of triacetyl-substituted 1,2,3,4-tetrahydropyridine . These compounds were synthesized for their potential applications in various chemical reactions .
- Methods of Application : The synthesis involved the reaction of various starting materials to form the desired compound . The newly synthesized compounds were fully characterized using IR, NMR (1H, 13C, and 19F), mass spectral studies, and elemental analyses .
- Results : The synthesized compounds were screened for their potential applications in various chemical reactions .
Propriétés
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKWJGYKCYAQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CC2CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

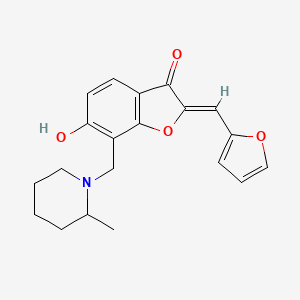
![N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2701853.png)
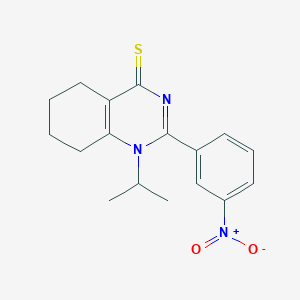
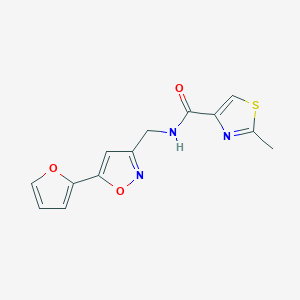

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)
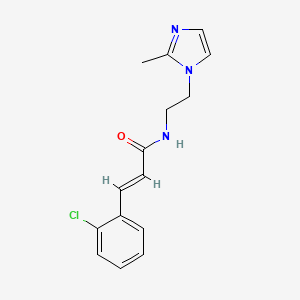
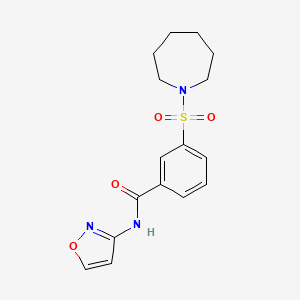
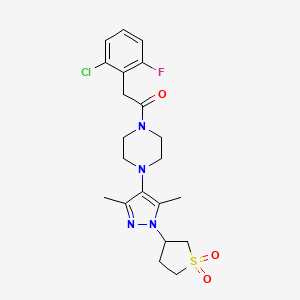
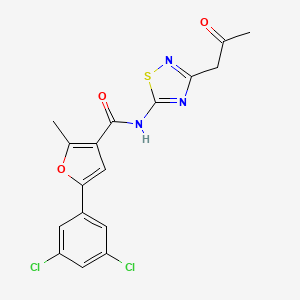
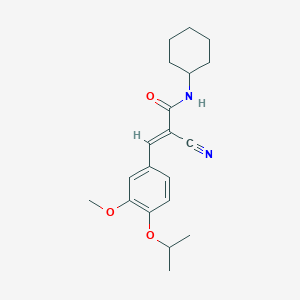
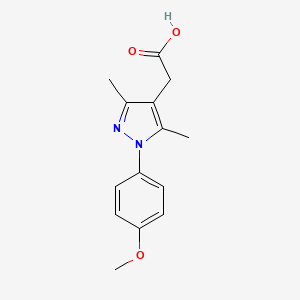
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)